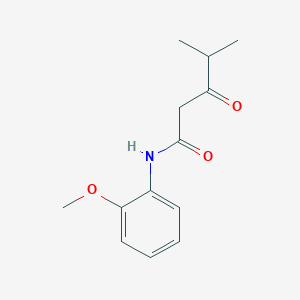
Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo-: is an organic compound with a complex structure that includes a pentanamide backbone substituted with a 2-methoxyphenyl group and a 4-methyl-3-oxo group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- typically involves the reaction of 2-methoxyaniline with 4-methyl-3-oxopentanoic acid. The reaction is carried out under acidic or basic conditions, often using catalysts to enhance the reaction rate and yield. Common reagents include hydrochloric acid or sodium hydroxide, and the reaction is typically conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the industrial production process.
Chemical Reactions Analysis
Types of Reactions: Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles like halides or amines.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential bioactivity. It may interact with specific enzymes or receptors, making it a candidate for drug development and biochemical studies.
Medicine: In medicine, derivatives of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- are explored for their therapeutic potential. They may exhibit anti-inflammatory, analgesic, or antimicrobial properties, making them valuable in the development of new pharmaceuticals.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and functional groups make it suitable for various applications, including the manufacture of dyes, polymers, and agrochemicals.
Mechanism of Action
The mechanism of action of Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting or modulating the activity of specific proteins. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
- N-(5-amino-2-methoxyphenyl)pentanamide
- N-(4-{[(2-chlorophenoxy)acetyl]amino}-2-methoxyphenyl)pentanamide
- N-(4-amino-2-methoxyphenyl)pentanamide
Comparison: Pentanamide, N-(2-methoxyphenyl)-4-methyl-3-oxo- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, bioactivity, and applications, making it a valuable compound for various research and industrial purposes.
Properties
CAS No. |
147434-89-7 |
|---|---|
Molecular Formula |
C13H17NO3 |
Molecular Weight |
235.28 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-4-methyl-3-oxopentanamide |
InChI |
InChI=1S/C13H17NO3/c1-9(2)11(15)8-13(16)14-10-6-4-5-7-12(10)17-3/h4-7,9H,8H2,1-3H3,(H,14,16) |
InChI Key |
RNRAZACYXFTRMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)CC(=O)NC1=CC=CC=C1OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[1,4-Phenylenebis(methyleneoxy)]bis[2-methoxy-4-(prop-2-en-1-yl)benzene]](/img/structure/B12543316.png)
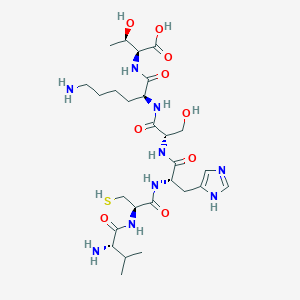
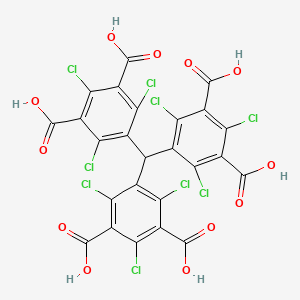
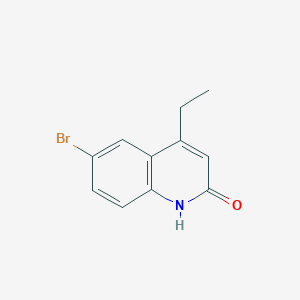
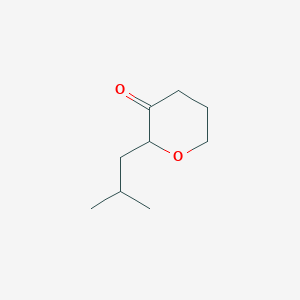


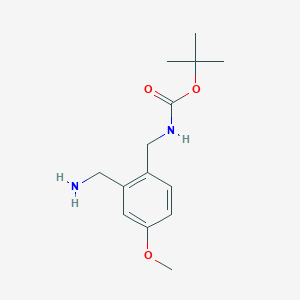
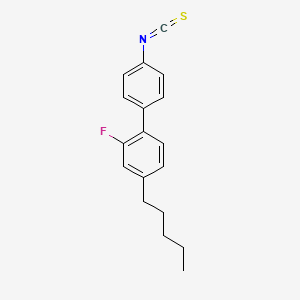
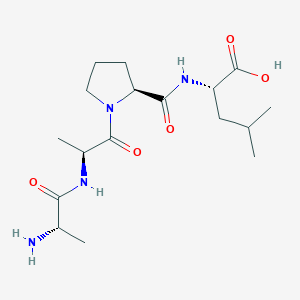
![9,9-Bis[(4-chlorophenyl)sulfanyl]-9H-fluorene](/img/structure/B12543381.png)
![Ethanone, 2-[1-(2-hydroxyethoxy)cyclohexyl]-1-phenyl-](/img/structure/B12543384.png)

